molecular formula C11H10N4O2S B352132 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile CAS No. 106368-34-7

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

Cat. No.: B352132
CAS No.: 106368-34-7
M. Wt: 262.29g/mol
InChI Key: IOVAWZLOAGNYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile is a chemical compound with the molecular formula C11H10N4O2S It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile typically involves a multicomponent reaction. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by alumina–silica-supported manganese dioxide in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction is carried out at room temperature, resulting in high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials. The use of recyclable catalysts and green chemistry principles can also be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group (-NH2) and the tosyl group (-SO2C6H4CH3) can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic structures.

    Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide (MnO2) is commonly used as a catalyst.

    Solvents: Water and ethanol are frequently used as solvents in these reactions.

    Surfactants: Sodium dodecyl benzene sulphonate can be used to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds, which can have significant biological and medicinal properties .

Scientific Research Applications

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile is unique due to the presence of the tosyl group, which provides additional reactivity and the potential for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and materials .

Properties

IUPAC Name

5-amino-1-(4-methylphenyl)sulfonylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVAWZLOAGNYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
Reactant of Route 2
5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
Reactant of Route 3
5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
Reactant of Route 4
5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
Reactant of Route 5
5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
Reactant of Route 6
5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.